molecular formula C17H13FN2O2S B7539663 N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No. B7539663
M. Wt: 328.4 g/mol
InChI Key: QMUDMARQTMFENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cancer. FLT3 is a type III receptor tyrosine kinase that is commonly found in acute myeloid leukemia (AML) and other hematological malignancies. FLT3 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by targeting this receptor.

Mechanism of Action

N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors work by targeting the N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide receptor tyrosine kinase, which is commonly found in AML and other hematological malignancies. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors bind to the ATP-binding site of the receptor, inhibiting its activity and preventing the downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have several advantages for use in lab experiments. They are highly specific for the N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide receptor tyrosine kinase, which allows for targeted inhibition of this pathway. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have also been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have some limitations, including potential toxicity and off-target effects.

Future Directions

There are several future directions for the study of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors. One area of research is the development of more potent and selective N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors. Another area of research is the identification of biomarkers that can predict response to N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in cancer patients. Additionally, there is ongoing research to determine the optimal dosing and scheduling of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in combination with other cancer therapies. Finally, there is interest in exploring the potential use of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in other types of cancer beyond AML.

Synthesis Methods

The synthesis of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves a multi-step process that includes the reaction of 3-fluoroaniline with thioamide to form 4-(3-fluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product.

Scientific Research Applications

N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of cancer. Several preclinical studies have demonstrated the efficacy of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-22-14-7-5-11(6-8-14)16(21)20-17-19-15(10-23-17)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUDMARQTMFENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.